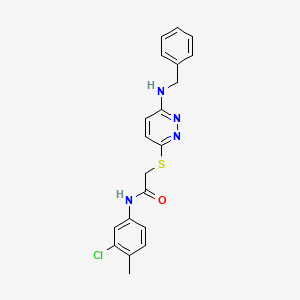

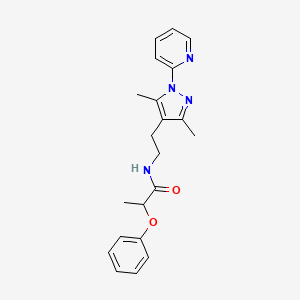

ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, a key molecule in preparing peptidomimetics and biologically active compounds based on the triazole scaffold. This method overcomes the limitations posed by the Dimroth rearrangement, allowing for the creation of triazole-containing dipeptides and HSP90 inhibitors with significant efficacy (Ferrini et al., 2015).

Building Blocks in Organic Synthesis

Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate serves as an important building block in organic synthesis. An efficient synthesis method for producing 5-substituted ethyl 1,2,4-triazole-3-carboxylates from easily accessible carboxylic acid hydrazides has been reported, showcasing the compound's utility in creating complex organic structures (Khomenko et al., 2016).

Antimicrobial Activity of Metal Complexes

A study on the synthesis, characterization, and antimicrobial activity of metal complexes with a 1,2,4-triazole ligand, derived from ethyl 4-ethoxy-3-nitrobenzoate, highlights the potential of these complexes as antimicrobial agents. The novel ligand and its complexes exhibit significant antimicrobial properties, suggesting applications in developing new therapeutic agents (Al-Alzawi et al., 2023).

Antimicrobial and QSAR Analysis

Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been studied for their antimicrobial activities against various bacterial and fungal strains. Through synthesis and 3D QSAR analysis, these studies provide insights into the structural activity relationships of these molecules, guiding the development of new antimicrobial agents (Desai et al., 2019).

Corrosion Inhibition

Research on pyranpyrazole derivatives, including ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, as corrosion inhibitors for mild steel in industrial applications has shown promising results. These inhibitors exhibit high efficiency in protecting steel surfaces, providing valuable insights into corrosion prevention strategies (Dohare et al., 2017).

Mechanism of Action

Target of Action

Compounds similar to “ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .

Mode of Action

Once the compound binds to its target, it can either inhibit or enhance the function of the target. This interaction can lead to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway leading to the production of a certain molecule, or it might enhance a pathway leading to the degradation of a certain molecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Some compounds are readily absorbed in the gut, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It might lead to the death of harmful cells, the reduction of harmful molecules, or the enhancement of beneficial processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and the temperature .

properties

IUPAC Name |

ethyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O4/c1-2-20-11(17)9-10(12)15(14-13-9)7-4-3-5-8(6-7)16(18)19/h3-6H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRPPOXTNGKGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2721639.png)

![2-{[3-(3,4-dimethylphenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(2-ethoxybenzyl)acetamide](/img/structure/B2721641.png)

![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)

![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)

![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)

![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)